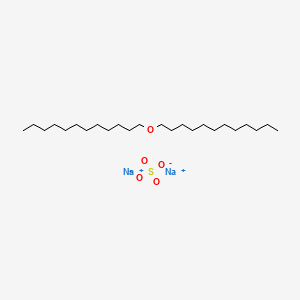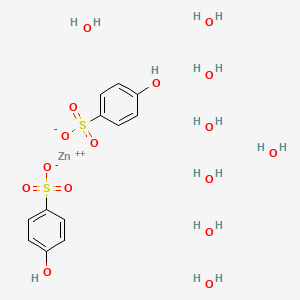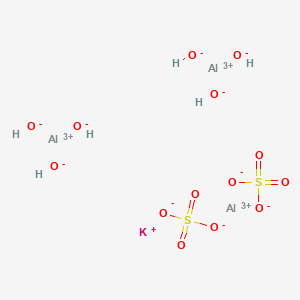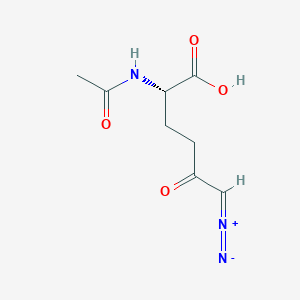
Sodium lauryl ether sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium lauryl ether sulfate, also known as this compound, is a widely used anionic surfactant. It is commonly found in personal care products such as shampoos, soaps, and toothpaste due to its effective cleaning and foaming properties. The compound consists of a long hydrophobic chain of 12 carbon atoms (lauryl group), a sulfate group, and an ethoxylated chain of variable length .
準備方法
Sodium lauryl ether sulfate is prepared through the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil. The ethoxylate is then converted to a half ester of sulfuric acid and neutralized to form the sodium salt . The industrial production involves the following steps:
Ethoxylation: Dodecyl alcohol reacts with ethylene oxide to form ethoxylated alcohol.
Sulfation: The ethoxylated alcohol is then sulfated using sulfur trioxide or chlorosulfuric acid.
Neutralization: The resulting product is neutralized with sodium hydroxide to produce lauryl ether sulfate sodium.
化学反応の分析
Sodium lauryl ether sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group. Common reagents used in these reactions include sulfur trioxide, chlorosulfuric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Sodium lauryl ether sulfate has numerous applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in cell lysis and protein extraction due to its ability to disrupt cell membranes.
Medicine: It is used in formulations for topical medications and as an emulsifying agent.
Industry: It is a key ingredient in cleaning products, foaming agents for tunneling, and emulsifiers in various industrial processes .
作用機序
Sodium lauryl ether sulfate acts as a surfactant by lowering the surface tension of water, allowing it to mix more easily with oils and other nonpolar substances. This enables the effective removal of dirt and oil from surfaces. The compound’s amphiphilic nature allows it to form micelles, which encapsulate nonpolar substances and facilitate their removal .
類似化合物との比較
Sodium lauryl ether sulfate is often compared with other surfactants such as:
Sodium lauryl sulfate (SLS): Similar in structure but lacks the ethoxylated chain, making it more irritating to the skin.
Ammonium lauryl sulfate (ALS): Similar properties but uses ammonium instead of sodium.
Sodium pareth sulfate: Another surfactant with similar cleaning properties but different molecular structure .
This compound is unique due to its balance of effective cleaning properties and relatively lower irritation potential compared to sodium lauryl sulfate.
特性
IUPAC Name |
disodium;1-dodecoxydodecane;sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O.2Na.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;1-5(2,3)4/h3-24H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVRDGHCVNAOIN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50Na2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid |
Source


|
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68585-34-2 |
Source


|
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alcohols, C10-16, ethoxylated, sulfates, sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





